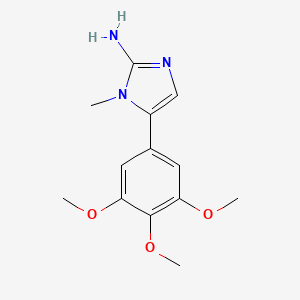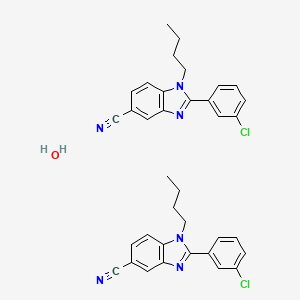
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butyl group, a chlorophenyl group, and a carbonitrile group, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of 1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Substituents: The butyl and chlorophenyl groups are introduced through alkylation and halogenation reactions, respectively.
Addition of Carbonitrile Group: The carbonitrile group is added via a nucleophilic substitution reaction using a suitable nitrile reagent.
Hydration: The final step involves the hydration of the compound to form the hydrate.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate can be compared with other benzimidazole derivatives, such as:
1-Butyl-2-(4-fluorophenyl)benzimidazole-5-carbonitrile: Similar structure but with a fluorophenyl group instead of a chlorophenyl group, leading to different chemical and biological properties.
1-Butyl-2-(3-methylphenyl)benzimidazole-5-carbonitrile: Contains a methylphenyl group, which may affect its reactivity and biological activity.
1-Butyl-2-(3-nitrophenyl)benzimidazole-5-carbonitrile: The nitrophenyl group introduces different electronic effects, influencing the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
918796-52-8 |
|---|---|
Molekularformel |
C36H34Cl2N6O |
Molekulargewicht |
637.6 g/mol |
IUPAC-Name |
1-butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate |
InChI |
InChI=1S/2C18H16ClN3.H2O/c2*1-2-3-9-22-17-8-7-13(12-20)10-16(17)21-18(22)14-5-4-6-15(19)11-14;/h2*4-8,10-11H,2-3,9H2,1H3;1H2 |
InChI-Schlüssel |
GOBRLAFRMUGCSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C=C(C=C2)C#N)N=C1C3=CC(=CC=C3)Cl.CCCCN1C2=C(C=C(C=C2)C#N)N=C1C3=CC(=CC=C3)Cl.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate](/img/structure/B12614001.png)

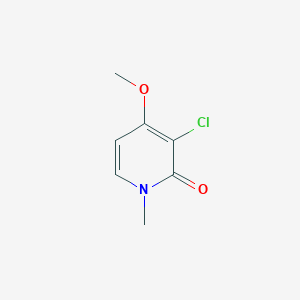
![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)

![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
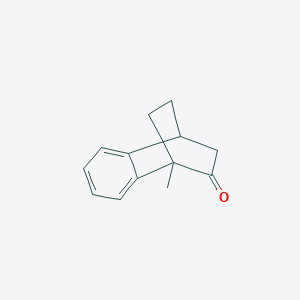

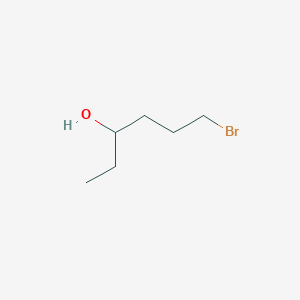
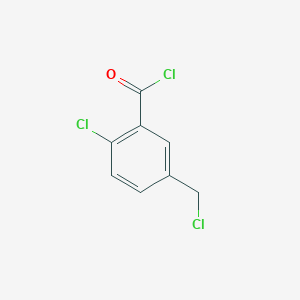
![tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane](/img/structure/B12614054.png)
![Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B12614057.png)
